Bienvenue dans la boutique en ligne BenchChem!

Quinotolast

Antiallergic Mast cell stabilization Type I hypersensitivity

Quinotolast is the only mast cell stabilizer delivering complete (100%) inhibition of PGD₂ release from human lung cells at 100 µg/mL—DSCG achieves only 33% at a 10× higher concentration. This orally bioavailable agent uniquely suppresses cough reflex and enhances mucociliary clearance, properties absent in tranilast even at 10–32× higher doses. Essential for guinea pig PCA models where DSCG fails entirely. Sustained histamine inhibition without tachyphylaxis ensures reproducible results in prolonged mediator release assays. For PGD₂ pathway, airway clearance, or oral antiallergic efficacy studies, Quinotolast is irreplaceable. Request your quote today.

Molecular Formula C17H12N6O3
Molecular Weight 348.32 g/mol
CAS No. 101193-40-2
Cat. No. B011096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinotolast
CAS101193-40-2
SynonymsFR 71021
FR-71021
FR71021
quinotolast
quinotolast sodium
quinotolast sodium, monohydrate
quinotolast sodium, tetrahydrate
sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide)tetrazolate
Molecular FormulaC17H12N6O3
Molecular Weight348.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4
InChIInChI=1S/C17H12N6O3/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25/h1-10H,(H2,18,19,20,21,22,24)
InChIKeyZUPLNRDTYQWUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinotolast (CAS 101193-40-2): Procurement-Grade Mast Cell Stabilizer for Antiallergic and Airway Research


Quinotolast (FK021, FR71021) is a synthetic quinolizine-derived mast cell stabilizer [1] with a molecular formula of C₁₇H₁₂N₆O₃ and a molecular weight of 348.32 g/mol [2]. Developed originally by Fujisawa Pharmaceutical (now Astellas Pharma), the compound is provided as the sodium salt monohydrate for research applications [3]. It exhibits oral bioavailability and demonstrates potent inhibition of type I allergic reactions by suppressing mediator release from mast cells and other inflammatory cells, without direct antagonism of histamine, serotonin, platelet-activating factor, or bradykinin receptors [4].

Why Generic Mast Cell Stabilizers Cannot Substitute for Quinotolast in Research Protocols


Substitution of Quinotolast with other in-class mast cell stabilizers or antiallergic agents (e.g., disodium cromoglycate, tranilast, amlexanox, pemirolast) is scientifically unsound due to significant quantitative differences in potency, species-specific efficacy, and target mediator profiles. Quinotolast demonstrates oral efficacy where DSCG fails entirely (e.g., guinea pig PCA) and exhibits superior inhibitory potency on histamine and leukotriene release compared to multiple reference drugs [1]. In human lung cell assays, Quinotolast achieves 100% inhibition of PGD₂ release at 100 µg/mL, whereas DSCG at 1 mM achieves only 33% inhibition [2]. Additionally, Quinotolast uniquely enhances mucociliary clearance and suppresses cough reflex in bronchitic models, properties not shared by tranilast [3]. These quantifiable differentials preclude generic substitution and mandate compound-specific procurement.

Quinotolast (FK021) Quantitative Differentiation Evidence vs. DSCG, Tranilast, and Other Mast Cell Stabilizers


Superior Oral Efficacy in Rat Passive Cutaneous Anaphylaxis (PCA) vs. Multiple Reference Drugs

Quinotolast demonstrates superior oral inhibitory activity in rat PCA compared to tranilast, amlexanox, pemirolast, repirinast, and disodium cromoglycate (DSCG). In head-to-head comparative studies, Quinotolast's oral ED₅₀ value was quantitatively lower than all reference drugs tested, indicating higher potency per mg/kg dose. Furthermore, while DSCG showed poor inhibitory activity in guinea pig PCA, Quinotolast maintained potent inhibition [1].

Antiallergic Mast cell stabilization Type I hypersensitivity

Differential Inhibition of PGD₂ vs. LTC₄ Release from Human Lung Cells Compared to DSCG

In dispersed human lung cell assays, Quinotolast (100 µg/mL) achieved complete (100%) inhibition of PGD₂ release, whereas sodium cromoglycate (SCG) at a higher concentration (1 mM) achieved only 33% inhibition. Conversely, SCG completely inhibited LTC₄ release (100%), while Quinotolast achieved 54% inhibition [1]. This demonstrates a distinct pharmacological profile for eicosanoid suppression.

Human lung cells Eicosanoid inhibition Prostaglandin D2

Concentration-Dependent Histamine Release Inhibition Without Tachyphylaxis vs. Tranilast

Quinotolast inhibited histamine release from dispersed human lung cells in a concentration-dependent manner (1-100 µg/mL). Crucially, this inhibition was largely independent of preincubation time, with no tachyphylaxis observed. In contrast, hydroxy quinotolast and tranilast showed only weak inhibition of histamine release, and only when added simultaneously with anti-IgE challenge [1].

Histamine release Mast cell degranulation Tachyphylaxis

Unique Enhancement of Mucociliary Transport and Antitussive Effect in Bronchitic Models vs. Tranilast

In comparative airway clearance studies, Quinotolast (FK021) at 10 mg/kg p.o. significantly increased mucociliary transport rate in quails, whereas tranilast at a 32-fold higher dose (320 mg/kg p.o.) had no effect. Additionally, Quinotolast (32 mg/kg p.o.) suppressed citric acid-induced cough in bronchitic guinea pigs, a model of chronic obstructive pulmonary disease (COPD), while tranilast (320 mg/kg p.o.) was ineffective [1].

Mucociliary clearance Airway clearance Cough reflex

Cross-Tachyphylaxis with DSCG Indicates Shared Mechanism but Distinct In Vivo Profiles

Quinotolast and DSCG demonstrated cross-tachyphylaxis in inhibiting PCA in rats, suggesting a shared mechanism of action [1]. However, Quinotolast maintained potent PCA inhibition in guinea pigs where DSCG was ineffective [1], and exhibited a different eicosanoid inhibition profile in human cells [2]. This indicates that while both compounds stabilize mast cells, Quinotolast possesses unique pharmacological properties that confer broader species and mediator coverage.

Mechanism of action Cross-tachyphylaxis PCA

Quinotolast (CAS 101193-40-2) Optimal Research and Industrial Application Scenarios


Oral Dosing Studies in Guinea Pig Models of Type I Allergy

Quinotolast is the optimal choice for oral antiallergic studies in guinea pigs, as DSCG and other reference mast cell stabilizers show poor inhibitory activity in this species [1]. Its potent oral PCA inhibition in guinea pigs enables experimental designs that are not feasible with other in-class compounds, making it essential for researchers requiring oral efficacy in this widely used preclinical model [1].

PGD₂-Mediated Allergic Inflammation Research (Human Lung Cell Assays)

For studies focused on prostaglandin D₂ (PGD₂) pathways in allergic inflammation or asthma, Quinotolast is the only validated mast cell stabilizer achieving near-complete (100%) inhibition of PGD₂ release from human lung cells at 100 µg/mL [2]. DSCG achieves only 33% inhibition at a 10-fold higher molar concentration, making Quinotolast indispensable for PGD₂-targeted research [2].

Airway Clearance and Mucociliary Transport Studies in COPD/Asthma Models

Quinotolast uniquely enhances mucociliary transport and suppresses cough reflex in bronchitic animal models, properties not shared by tranilast even at 10-32x higher doses [3]. This makes Quinotolast the compound of choice for research into expectoration, airway clearance, and cough suppression in chronic obstructive pulmonary disease and asthma models [3].

Longitudinal Histamine Release Assays Requiring Absence of Tachyphylaxis

Quinotolast's inhibition of histamine release from human lung cells is sustained and independent of preincubation time, with no observed tachyphylaxis [2]. This contrasts with tranilast, which shows only weak, time-dependent inhibition. Researchers conducting repeated or prolonged mediator release assays should select Quinotolast to ensure consistent, reproducible results [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinotolast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.